2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde
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Overview
Description
2-Oxabicyclo[31Its rigid bicyclic framework and the presence of an aldehyde functional group make it an interesting target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde can be achieved through several methods. One common approach involves the palladium-catalyzed decarboxylative (4 + 3) cycloaddition of bicyclobutanes with 2-alkylidenetrimethylene carbonates . This reaction typically requires palladium catalysts and specific reaction conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the palladium-catalyzed cycloaddition process to maximize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the aldehyde group, which is highly reactive.
Common Reagents and Conditions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.
Major Products
Oxidation: 2-Oxabicyclo[3.1.1]heptane-4-carboxylic acid
Reduction: 2-Oxabicyclo[3.1.1]heptane-4-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde is primarily based on its ability to undergo various chemical reactions due to the presence of the aldehyde group. This functional group can interact with nucleophiles, electrophiles, and other reactive species, leading to the formation of new chemical bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde can be compared with other bicyclic compounds such as:
Bicyclo[3.3.1]nonanes: Known for their biological activities and applications in drug discovery.
Bicyclo[2.2.1]heptanes: Used in the synthesis of high-energy density compounds and other specialized applications.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the aldehyde group, which provides distinct reactivity and potential for various applications.
Biological Activity
2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde is a bicyclic compound characterized by its unique structural framework and the presence of an aldehyde functional group. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, including palladium-catalyzed decarboxylative cycloaddition reactions. Its rigid bicyclic structure allows for diverse chemical reactivity, particularly due to the aldehyde group, which can undergo oxidation, reduction, and substitution reactions.
Table 1: Chemical Reactions of this compound
Reaction Type | Product | Reagents Used |
---|---|---|
Oxidation | 2-Oxabicyclo[3.1.1]heptane-4-carboxylic acid | Potassium permanganate, Chromium trioxide |
Reduction | 2-Oxabicyclo[3.1.1]heptane-4-methanol | Sodium borohydride, Lithium aluminum hydride |
Substitution | Various substituted derivatives | Nucleophiles (e.g., amines, alcohols) |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the context of drug discovery and development.
The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through its reactive aldehyde group. This interaction can lead to the formation of new chemical bonds with nucleophiles, influencing cellular pathways and potentially leading to therapeutic effects .
Case Studies and Research Findings
Recent studies have explored the potential of bicyclic compounds as bioisosteres for traditional drug scaffolds. For instance, a study investigating the replacement of benzene rings in known drugs with bicyclic structures showed promising results in terms of solubility and biological activity.
Table 2: Comparison of Biological Activity
Compound | IC50 (nM) | Solubility (μM) | Notes |
---|---|---|---|
Sonidegib | 6 | 6 | Original drug targeting Hedgehog pathway |
Bicyclic analogue (51) | 96 | 34 | Improved solubility and reduced lipophilicity compared to Sonidegib |
Saturated analogue (50) | 616 | 4 | Less potent than both original and analogue |
The findings indicate that while the bicyclic analogue was less potent than Sonidegib, it demonstrated significantly improved solubility, making it a candidate for further development in therapeutic applications .
Applications in Medicine
Given its unique structure, this compound is being investigated for various medical applications, including:
- Anticancer Research : Its ability to inhibit critical signaling pathways makes it a candidate for cancer therapy.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain pathogens.
- Drug Development : As a building block for synthesizing more complex molecules with desirable pharmacological properties.
Properties
IUPAC Name |
2-oxabicyclo[3.1.1]heptane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-3-6-4-9-7-1-5(6)2-7/h3,5-7H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHFKPXSNPKIPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1OCC2C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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